molecular formula C20H19N3O3 B2420399 2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE CAS No. 931704-10-8

2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2420399
CAS No.: 931704-10-8
M. Wt: 349.39
InChI Key: BCTIUMIDGXSDDO-UHFFFAOYSA-N
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Description

2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of furan, oxazole, and piperidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenoxymethyl group: This step might involve nucleophilic substitution reactions.

    Synthesis of the oxazole ring: This can be done through cyclization reactions involving amides and aldehydes.

    Attachment of the piperidine ring: This might involve nucleophilic substitution or addition reactions.

    Formation of the carbonitrile group: This can be introduced through reactions involving cyanide sources.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the oxazole or carbonitrile groups.

    Substitution: Various substitution reactions can occur, especially involving the phenoxymethyl and piperidine groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(Phenoxymethyl)furan-2-yl)-5-(morpholin-1-yl)oxazole-4-carbonitrile
  • 2-(5-(Phenoxymethyl)furan-2-yl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile

Uniqueness

The uniqueness of 2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[5-(phenoxymethyl)furan-2-yl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c21-13-17-20(23-11-5-2-6-12-23)26-19(22-17)18-10-9-16(25-18)14-24-15-7-3-1-4-8-15/h1,3-4,7-10H,2,5-6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTIUMIDGXSDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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